Azilsartan trimethylethanolamine is the triethanolamine salt form of Azilsartan, a non-peptide angiotensin II receptor antagonist. [] While widely studied for its therapeutic potential in treating hypertension, research on Azilsartan trimethylethanolamine specifically focuses on its physicochemical properties and formulation possibilities.
The synthesis of azilsartan trimethylethanolamine involves several steps, primarily focusing on the modification of azilsartan. Various synthetic routes have been explored, with one notable method involving the reaction of azilsartan with trimethylethanolamine. This process typically includes:
The synthesis often requires purification steps such as crystallization or chromatography to isolate the desired product from by-products.
Azilsartan trimethylethanolamine has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The empirical formula for azilsartan trimethylethanolamine is , with a molecular weight of approximately 440.50 g/mol. The compound features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation in solid-state or solution .
Azilsartan trimethylethanolamine can participate in various chemical reactions typical of angiotensin receptor antagonists:
These reactions are critical for understanding the stability and shelf-life of the drug formulation .
The primary mechanism of action for azilsartan trimethylethanolamine involves antagonism of the angiotensin type 1 receptor, which plays a crucial role in regulating blood pressure. By blocking this receptor, the compound effectively reduces vasoconstriction and promotes vasodilation, leading to lower blood pressure levels.
Azilsartan trimethylethanolamine possesses several notable physical and chemical properties:
Elemental analysis indicates that it contains approximately , , which aligns with its empirical formula .
Azilsartan trimethylethanolamine is primarily investigated for its application in treating hypertension. Its development reflects ongoing research into more effective antihypertensive agents that offer improved safety profiles and patient compliance compared to existing therapies.
Additionally, its structural characteristics make it a candidate for further research into related cardiovascular diseases, potentially expanding its therapeutic applications beyond hypertension .
The formation of azilsartan trimethylethanolamine (azilsartan TMEA) involves a precise acid-base reaction between the carboxylic acid group of azilsartan (free acid form) and the tertiary amine group of trimethylethanolamine (TMEA). This complexation converts the poorly soluble azilsartan into a pharmaceutically acceptable salt with enhanced solubility and bioavailability. The reaction proceeds under anhydrous conditions in aprotic solvents such as acetone, ethyl acetate, or tetrahydrofuran (THF) to minimize hydrolysis of the oxadiazole ring [4] [8].
Stoichiometric control is critical, with optimal results observed at a 1:1 molar ratio of azilsartan to TMEA. Temperature moderation (20–30°C) prevents degradation during salt formation. Post-reaction, the salt is isolated through anti-solvent crystallization using hydrocarbons like n-hexane, yielding a crystalline solid with high purity (>99.0% HPLC). The process is monitored via in-situ pH and FTIR spectroscopy, confirming the disappearance of the carboxylic acid C=O stretch at ~1710 cm⁻¹ and the appearance of carboxylate asymmetric stretches at 1560–1580 cm⁻¹ [6] [8].
Table 1: Optimization Parameters for Azilsartan-TMEA Salt Formation
Variable | Optimal Range | Impact on Quality |
---|---|---|
Solvent System | Ethyl acetate:THF (3:1) | Maximizes yield (≥92%), minimizes residual solvents |
Reaction Temperature | 20–25°C | Prevents oxadiazole ring degradation |
TMEA Equivalents | 1.05 | Ensures complete conversion; excess removed in wash |
Crystallization Anti-solvent | n-Heptane | Enhances crystal habit, reduces solvent retention |
Mixing Rate | 150–200 rpm | Ensures homogeneous crystal growth |
Azilsartan TMEA synthesis generates specific impurities requiring stringent control:
Table 2: Critical Impurities in Azilsartan TMEA Synthesis
Impurity | Origin | Control Strategy | Acceptance Limit |
---|---|---|---|
Azilsartan Dimer | Side reaction during cyclization | Limit amidoxime intermediate to <0.05% in feed | <0.15% |
Desethyl Azilsartan | Ethoxy group hydrolysis | Maintain water content <0.1% in reaction solvents | <0.10% |
N,N-Dimethylethanolamine | Thermal degradation of TMEA | Reaction temperature ≤25°C; N₂ blanket | <0.05% |
Solvent Residues | Incomplete drying | Vacuum drying at 40°C; azeotropic distillation | ICH Q3C limits |
Fig 1: Azilsartan Dimer Formation MechanismAmidoxime Intermediate + Azilsartan → Dimeric Impurity
[4]
Green chemistry principles are embedded in azilsartan TMEA manufacturing:
Process metrics demonstrate environmental efficiency:
Table 3: Environmental Metrics for Azilsartan TMEA Synthesis
Metric | Conventional Process | Optimized Green Process | Reduction |
---|---|---|---|
E-Factor (kg waste/kg API) | 32 | 18 | 44% |
PMI (Total input/kg API) | 42 | 25 | 40% |
Volatile Organic Carbon (VOC) Emission | 5.2 kg/kg API | 2.1 kg/kg API | 60% |
Energy Consumption | 120 kWh/kg API | 75 kWh/kg API | 38% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7